molecular formula C11H13NO3S B174264 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid CAS No. 147636-34-8

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

Cat. No. B174264
M. Wt: 239.29 g/mol
InChI Key: NSWSBWQLPNNZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (TPCA) is a heterocyclic compound belonging to the class of thiophenes. It is a cyclic compound composed of five carbon atoms, two nitrogen atoms, and one sulfur atom. TPCA is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Chemical Groups as Sources for Novel CNS Drugs

A literature search highlights heterocycles containing heteroatoms like nitrogen, sulfur, and oxygen, including thiophene and piperidine derivatives, as potential leads for synthesizing compounds with central nervous system (CNS) activity. These compounds could range from having effects on depression to causing euphoria and convulsion, pointing towards their potential in developing novel CNS drugs without the adverse effects common in many current treatments (Saganuwan, 2017).

Carboxylic Acids in Organic Synthesis

Carboxylic acids, including 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, play a crucial role in organic synthesis, acting as intermediates in various chemical reactions. Their ability to undergo reactions such as nucleophilic substitution makes them valuable for synthesizing diverse organic compounds. This flexibility is demonstrated in the synthesis of compounds like 2,4-dinitro-1-piperidinobenzene, showing the versatility of carboxylic acids in chemical transformations and their potential in creating novel molecules (Pietra & Vitali, 1972).

Anticancer Applications

Thiophene derivatives, a class to which 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid belongs, have shown potential in anticancer applications. These compounds have been found to retain biological activity when aromatic rings are replaced with isosteric or isoelectronic aromatic rings, such as thiophene, leading to synthesized compounds with evaluated potential for carcinogenicity. This approach could offer new pathways in cancer treatment, highlighting the importance of thiophene analogs in medicinal chemistry (Ashby et al., 1978).

Role in Drug Design and Synthesis

The versatility of carboxylic acids, including thiophene-2-carbonyl derivatives, in drug design and synthesis is significant. These compounds can act as bioisosteres, replacing other functional groups to improve pharmacological profiles, reduce toxicity, or enhance metabolic stability. This adaptability makes them valuable tools in the development of new drugs, offering pathways to overcome challenges in drug design (Horgan & O’ Sullivan, 2021).

Applications in Biomaterials and Environmental Technology

The reactivity and functionality of carboxylic acids, exemplified by 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, extend beyond pharmaceuticals into biomaterials and environmental technology. Their involvement in processes such as the reactive extraction of carboxylic acids using organic solvents and supercritical fluids underscores their potential in separating and purifying biochemicals in a more environmentally friendly manner (Djas & Henczka, 2018).

properties

IUPAC Name

1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWSBWQLPNNZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353978
Record name 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

CAS RN

147636-34-8
Record name 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.